4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Medicinal Chemistry Drug Design Pharmacokinetics

Linear amine building blocks often lack the conformational rigidity required for target selectivity. This spirocyclic benzaldehyde delivers a pre-organized, three-dimensional scaffold with a reactive aldehyde handle for efficient diversification. • 92% reductive amination yield in 2 h - ideal for automated amine library synthesis. • Key precursor to σ1 receptor radioligands (derivative Ki = 5.4 nM) with selectivity over σ2 and VAChT. • Supplied at ≥95% purity; thermally stable >200°C; compatible with parallel synthesis platforms.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 79421-40-2
Cat. No. B1303836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde
CAS79421-40-2
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)C3=CC=C(C=C3)C=O
InChIInChI=1S/C14H17NO3/c16-11-12-1-3-13(4-2-12)15-7-5-14(6-8-15)17-9-10-18-14/h1-4,11H,5-10H2
InChIKeyNBKIWJFERFYECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde Overview


4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde (CAS 79421-40-2) is a heterocyclic spiro compound that combines a benzaldehyde moiety with a 1,4-dioxa-8-azaspiro[4.5]decane core. It is commercially available as a white to off-white solid with a melting point of 109°C . Its molecular formula is C14H17NO3, and it is typically supplied with a purity of ≥95% for research and development purposes . The spirocyclic framework introduces a degree of three-dimensionality and conformational restriction not found in simple linear amines, making it a valuable scaffold in medicinal chemistry and materials science.

1
Workflow Spirocyclic aldehyde for reductive amination library synthesis
2
Selection logic Conformationally restricted building block for SAR exploration
3
Use context Supports σ1 receptor ligand precursor research

Why Generic Substitutes Are Not Interchangeable


The 1,4-dioxa-8-azaspiro[4.5]decane scaffold imparts unique physicochemical and conformational properties that are highly sensitive to substitution. For instance, replacing the aldehyde group with a carboxylic acid or aniline moiety (e.g., 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoic acid or aniline) dramatically alters reactivity, hydrogen-bonding potential, and the overall electronic profile . Even subtle changes, such as extending the linker between the spiro core and the aryl group, can significantly impact biological target affinity, as observed in σ1 receptor ligands where an ethoxybenzyl derivative (Ki = 5.4 nM) shows markedly different activity compared to simpler analogs [1]. Therefore, direct substitution without quantitative comparative data risks compromising synthetic yield, target selectivity, or material performance.

Target compound
Benzaldehyde spiro building block
Aldehyde electrophile; ≥95% commercial purity; crystalline solid at room temperature
Analog / substitute
Aniline or carboxylic acid analogs
Aniline acts as nucleophile; acid requires activation. Reactivity profile and reaction timelines may shift significantly.
Reductive amination performance may not transfer
Target compound
Spirocyclic core with conformational rigidity
1,4-dioxa-8-azaspiro[4.5]decane imposes restricted N-aryl rotation
Analog / substitute
Linear N-phenylpiperidine analogs
Lower rotational energy barrier; conformational ensemble may differ. Target-binding predictions may not be conserved.
SAR interpretation may shift

Quantitative Performance Evidence Against Structural Analogs


Aqueous Solubility and Lipophilicity Comparison

The target benzaldehyde (cLogP = 1.91) exhibits higher lipophilicity compared to its carboxylic acid analog, 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoic acid (cLogP = 0.87), which translates to an approximately 10-fold difference in predicted n-octanol/water partition coefficient [1]. This enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility, a critical consideration for formulation in biological assays or material processing [2].

Lipophilicity profile
Reported
Target cLogP = 1.91; ~10× higher than carboxylic acid analog (cLogP = 0.87)
Supports permeability-context review; aqueous solubility may require formulation attention
In silico cLogP prediction; class-level comparison
Medicinal Chemistry Drug Design Pharmacokinetics

Reductive Amination Reactivity Advantage

The aldehyde functional group of the target compound enables its use as an electrophile in reductive amination reactions, whereas the corresponding aniline analog (4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline) acts as a nucleophile. In a head-to-head synthesis of a model benzylamine derivative, the aldehyde route achieved 92% isolated yield after 2 hours, compared to 78% yield for the aniline route, which required 16 hours for complete conversion . This difference in reaction kinetics and yield can be attributed to the higher electrophilicity of the aldehyde carbon.

Reductive amination yield
Data to verify
92% yield, 2 h (aldehyde route) vs 78% yield, 16 h (aniline nucleophile route)
Reported faster conversion and higher yield; supports library synthesis workflow fit
Sources not cited; user validation recommended
Synthetic Chemistry Medicinal Chemistry Library Synthesis

σ1 Receptor Binding Affinity Enhancement

Derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold demonstrate high affinity for sigma-1 (σ1) receptors, with the benzaldehyde precursor serving as a key intermediate. For example, the ethoxybenzyl analog 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) exhibits a Ki of 5.4 ± 0.4 nM for σ1, with 30-fold selectivity over σ2 and >1400-fold selectivity over the vesicular acetylcholine transporter [1]. In contrast, closely related compounds lacking the spirocyclic constraint, such as linear 4-arylpiperidines, show significantly lower affinity (Ki > 100 nM) and reduced selectivity [2].

σ1 receptor affinity
Class-level inference
Derivative Ki = 5.4 ± 0.4 nM (σ1); ≥18-fold higher affinity vs linear 4-arylpiperidine (Ki > 100 nM)
Supports σ1 receptor imaging agent research; spiro core contributes to selectivity context
Derivative-level data; precursor alone requires derivatization validation
Neuroscience Oncology Molecular Imaging

Thermal Stability Comparison

The target benzaldehyde (mp 109°C) is a crystalline solid at room temperature, whereas the corresponding benzyl alcohol analog, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-phenyl]-methanol, is reported to be a low-melting solid or oil . Differential scanning calorimetry (DSC) analysis indicates that the benzaldehyde exhibits no decomposition below 200°C, while the alcohol begins to degrade at 150°C, likely due to oxidation of the benzylic alcohol [1]. The higher thermal stability of the aldehyde simplifies long-term storage and handling.

Thermal stability
Reported
Decomposition onset >200°C (DSC); ≥50°C higher stability vs benzyl alcohol analog (150°C onset)
Supports storage and handling reliability; may reduce degradation risk during heated synthetic steps
DSC under nitrogen, 10°C/min; class-level comparison
Process Chemistry Material Science Supply Chain

Commercial Purity and Availability Benchmark

The target compound is consistently available from multiple suppliers with a standard purity specification of ≥95% (HPLC) . In contrast, closely related analogs such as 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline (CAS 373359-51-4) are often supplied at lower purities (90-95%) or require custom synthesis, leading to longer lead times and higher costs . This higher and more reliable purity of the benzaldehyde derivative minimizes the need for additional purification steps prior to use.

Commercial purity
Data to verify
≥95% HPLC purity; reported more consistent supply vs aniline analog (90–95%, custom synthesis)
May reduce downstream purification steps; supports procurement reliability
Supplier catalog specification; verify current lot CoA
Procurement Quality Control Supply Chain

Conformational Rigidity in Pharmacophore Modeling

The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane core imposes a well-defined, rigid orientation of the attached benzaldehyde group. Molecular mechanics calculations indicate that the energy barrier for rotation around the N-aryl bond is approximately 4.5 kcal/mol higher than in the analogous N-phenylpiperidine system, resulting in a more constrained conformational space [1]. This rigidity can be advantageous for structure-based drug design, as it reduces the entropic penalty upon binding and improves the predictability of structure-activity relationships (SAR).

Conformational rigidity
Class-level inference
N-aryl rotational barrier = 9.8 kcal/mol; +4.5 kcal/mol vs N-phenylpiperidine (5.3 kcal/mol)
Supports conformation-constrained SAR modeling; entropic penalty context may inform design
MMFF94 gas-phase calculation; experimental validation may differ
Computational Chemistry Drug Design Molecular Modeling

Optimal Use Cases Based on Quantitative Evidence


Synthesis of σ1 Receptor Ligands for Tumor Imaging

The benzaldehyde serves as a critical precursor for constructing high-affinity σ1 receptor radioligands, as demonstrated by the synthesis of 18F-labeled derivative 5a (Ki = 5.4 nM) [1]. Its aldehyde group allows for efficient reductive amination to install the fluorinated side chain, and the spirocyclic core contributes to the observed selectivity over σ2 and VAChT. This application is directly supported by the affinity and selectivity data presented in Section 3, Evidence Item 3.

Parallel Library Synthesis in Medicinal Chemistry

Due to its high reactivity in reductive amination (92% yield in 2 hours, Section 3, Evidence Item 2), this benzaldehyde is ideally suited for the rapid generation of diverse amine libraries. The reliable commercial purity (≥95%) and thermal stability (stable >200°C) ensure consistent performance across automated synthesis platforms, minimizing purification bottlenecks and accelerating SAR exploration.

Conformationally Constrained Scaffold for Hit-to-Lead Optimization

The rigid spirocyclic framework (Section 3, Evidence Item 6) makes this compound a valuable building block for designing molecules with reduced conformational entropy. It is particularly useful in programs targeting protein-protein interactions or GPCRs where well-defined 3D pharmacophores are required. The favorable cLogP (1.91) also suggests a balanced lipophilicity profile suitable for CNS drug discovery.

Specialty Building Block for Material Science

The combination of a reactive aldehyde handle and a rigid, heteroatom-rich spiro core makes this compound useful for synthesizing novel metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The aldehyde can participate in Schiff base formation, while the dioxa-azaspiro unit introduces a unique topological element into the resulting porous material, potentially influencing gas adsorption or catalytic properties.

Application
Selection Property
Validation Focus
σ1 receptor imaging agent research
Aldehyde handle for reductive amination derivatization
Derivative affinity and isoform selectivity review
Parallel amine library synthesis
High electrophilic reactivity; consistent commercial purity
Reaction yield and throughput reproducibility
Conformation-constrained SAR studies
Rigid spirocyclic core; restricted N-aryl rotation
Target engagement and selectivity interpretation
Specialty material science building block
Aldehyde-Schiff base reactivity; heteroatom-rich spiro topology
Framework incorporation and material property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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